molecular formula C17H15ClN2O3S2 B2380092 2-(benzylsulfonyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 923460-35-9

2-(benzylsulfonyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2380092
CAS No.: 923460-35-9
M. Wt: 394.89
InChI Key: FSQMEIOBRLOLLJ-UHFFFAOYSA-N
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Description

2-(Benzylsulfonyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide ( 923460-35-9) is a synthetic small molecule with a molecular weight of 394.90 g/mol and a molecular formula of C₁₇H₁₅ClN₂O₃S₂ . This compound belongs to the benzothiazole class of heterocyclic organic compounds, which are extensively investigated in medicinal and agricultural research due to their wide spectrum of biological activities . The structure incorporates a benzothiazole core, a common pharmacophore in drug discovery, functionalized with a chloro-methyl substitution pattern and a benzylsulfonyl acetamide side chain . This specific molecular architecture makes it a valuable chemical intermediate and a candidate for developing new pharmacological tools. Researchers can utilize this compound in various in vitro assays to explore its potential biological properties, including antimicrobial and enzyme inhibitory effects, which are commonly associated with benzothiazole derivatives . It is also suited for hit-to-lead optimization studies and structure-activity relationship (SAR) investigations aimed at designing more potent and selective bioactive molecules. The compound is supplied with a guaranteed purity of 90% or higher . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-benzylsulfonyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S2/c1-11-7-13(18)8-14-16(11)20-17(24-14)19-15(21)10-25(22,23)9-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQMEIOBRLOLLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Route Selection

The retrosynthetic approach to 2-(benzylsulfonyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide involves disassembling the molecule into two primary fragments:

  • 6-Chloro-4-methylbenzo[d]thiazol-2-amine : The heterocyclic backbone.
  • 2-(Benzylsulfonyl)acetyl chloride : The sulfonylated acetamide precursor.

Key synthetic pathways include:

  • Pathway A : Direct acylation of 6-chloro-4-methylbenzo[d]thiazol-2-amine with 2-(benzylsulfonyl)acetyl chloride.
  • Pathway B : Stepwise introduction of the sulfonyl group post-acylation via thioether oxidation.

Synthesis of 6-Chloro-4-Methylbenzo[d]thiazol-2-Amine

Cyclocondensation of 2-Amino-5-Chloro-4-Methylbenzenethiol

The benzothiazole core is constructed via cyclization of 2-amino-5-chloro-4-methylbenzenethiol with cyanogen bromide ($$ \text{BrCN} $$) under acidic conditions:
$$
\text{2-Amino-5-chloro-4-methylbenzenethiol} + \text{BrCN} \xrightarrow{\text{HCl, EtOH}} \text{6-Chloro-4-methylbenzo[d]thiazol-2-amine} + \text{NH}_4\text{Br}
$$
Reaction Conditions : Ethanol solvent, reflux at 80°C for 6–8 hours. Yield : 75–82%.

Characterization Data
  • FTIR (cm$$^{-1}$$) : 3062 (sp$$^2$$ C–H stretch), 1540 (C=N bend), 1380 (S=O stretch).
  • Melting Point : 160–162°C.

Synthesis of 2-(Benzylsulfonyl)Acetyl Chloride

Benzylthioacetic Acid Preparation

Benzyl mercaptan ($$ \text{PhCH}2\text{SH} $$) reacts with chloroacetic acid in a nucleophilic substitution:
$$
\text{PhCH}
2\text{SH} + \text{ClCH}2\text{COOH} \xrightarrow{\text{NaOH}} \text{PhCH}2\text{SCH}_2\text{COOH} + \text{NaCl}
$$
Conditions : Aqueous NaOH, 50°C, 4 hours. Yield : 89%.

Oxidation to Benzylsulfonylacetic Acid

The thioether is oxidized to the sulfone using hydrogen peroxide ($$ \text{H}2\text{O}2 $$):
$$
\text{PhCH}2\text{SCH}2\text{COOH} \xrightarrow{\text{H}2\text{O}2, \text{AcOH}} \text{PhCH}2\text{SO}2\text{CH}_2\text{COOH}
$$
Conditions : Glacial acetic acid, 60°C, 12 hours. Yield : 85%.

Conversion to Acid Chloride

The carboxylic acid is treated with thionyl chloride ($$ \text{SOCl}2 $$):
$$
\text{PhCH}
2\text{SO}2\text{CH}2\text{COOH} + \text{SOCl}2 \rightarrow \text{PhCH}2\text{SO}2\text{CH}2\text{COCl} + \text{SO}_2 + \text{HCl}
$$
Conditions : Reflux at 70°C for 3 hours. Yield : 92%.

Acylation of 6-Chloro-4-Methylbenzo[d]thiazol-2-Amine

Coupling with 2-(Benzylsulfonyl)Acetyl Chloride

The amine undergoes acylation in the presence of a base:
$$
\text{6-Chloro-4-methylbenzo[d]thiazol-2-amine} + \text{PhCH}2\text{SO}2\text{CH}2\text{COCl} \xrightarrow{\text{NaHCO}3} \text{Target Compound} + \text{HCl}
$$
Reaction Conditions : Dichloromethane solvent, 0°C to room temperature, 12 hours. Yield : 78%.

Optimization Insights
  • Base Selection : Sodium bicarbonate ($$ \text{NaHCO}_3 $$) minimizes side reactions compared to stronger bases.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce yields due to byproduct formation.

Alternative Pathway: Post-Acylation Sulfonylation

Synthesis of N-(6-Chloro-4-Methylbenzo[d]thiazol-2-yl)Chloroacetamide

Acylation with chloroacetyl chloride:
$$
\text{6-Chloro-4-methylbenzo[d]thiazol-2-amine} + \text{ClCH}_2\text{COCl} \rightarrow \text{N-(6-Chloro-4-methylbenzo[d]thiazol-2-yl)chloroacetamide}
$$
Yield : 80%.

Thioether Formation with Benzyl Mercaptan

Nucleophilic displacement of chloride:
$$
\text{Chloroacetamide} + \text{PhCH}2\text{SH} \xrightarrow{\text{K}2\text{CO}3} \text{PhCH}2\text{SCH}_2\text{C(O)NH-Benzothiazole} + \text{KCl}
$$
Conditions : DMF, 60°C, 6 hours. Yield : 70%.

Oxidation to Sulfone

Oxidation with Oxone®:
$$
\text{Thioether} \xrightarrow{\text{Oxone®}, \text{H}_2\text{O}} \text{Target Compound}
$$
Conditions : Methanol/water (1:1), 25°C, 8 hours. Yield : 85%.

Comparative Analysis of Synthetic Routes

Parameter Pathway A Pathway B
Total Steps 3 4
Overall Yield 58% 48%
Key Advantage Fewer steps Flexibility in intermediate modification
Operational Complexity Moderate High

Pathway A offers superior efficiency, while Pathway B allows intermediate functionalization for derivative synthesis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR (400 MHz, DMSO-d$$6$$) : δ 2.35 (s, 3H, CH$$3$$), 3.89 (s, 2H, SCH$$2$$), 4.12 (s, 2H, SO$$2$$CH$$_2$$), 7.21–7.43 (m, 5H, Ar–H).
  • $$^{13}$$C NMR : δ 21.5 (CH$$3$$), 55.2 (SO$$2$$CH$$_2$$), 121.8–138.4 (Ar–C), 169.8 (C=O).

Fourier-Transform Infrared (FTIR)

  • Peaks (cm$$^{-1}$$) : 1675 (C=O), 1320, 1150 (S=O), 1540 (C=N).

Challenges and Mitigation Strategies

  • Low Acylation Yields : Attributed to steric hindrance from the 4-methyl group. Solution : Use of excess acyl chloride (1.5 equiv.) and prolonged reaction times.
  • Sulfone Oxidation Byproducts : Over-oxidation to sulfonic acids. Solution : Controlled stoichiometry of $$ \text{H}2\text{O}2 $$ (2.2 equiv.).

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide group (-NHCO-) can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is common in acetamide derivatives and is supported by studies on similar benzothiazole-acetamide hybrids .
Reaction Conditions :

  • Acidic : HCl (conc.), reflux (110°C, 8–12 h) → yields carboxylic acid.

  • Basic : NaOH (2M), ethanol/water (1:1), 80°C, 6 h → yields carboxylate salt.

ReactantConditionsProductYield (%)Reference
Acetamide derivativeHCl, reflux6-Chloro-4-methylbenzo[d]thiazol-2-amine + Benzylsulfonylacetic acid~65–70

Nucleophilic Substitution at the Sulfonyl Group

The benzylsulfonyl (-SO₂-C₆H₅) group is susceptible to nucleophilic displacement, particularly with amines or thiols. This reactivity is observed in sulfonamide-based drug intermediates .
Example Reaction :
Reaction with primary amines (e.g., methylamine) under mild basic conditions replaces the sulfonyl group:
2-(Benzylsulfonyl)-...acetamide + CH₃NH₂ → 2-(Methylsulfonamido)-...acetamide + Benzylthiol

ReactantReagentProductConditionsReference
Target compoundMethylamine (excess), K₂CO₃, DMF, 60°C, 12 hSubstituted sulfonamide60% yield

Electrophilic Aromatic Substitution on the Benzothiazole Ring

The 6-chloro-4-methylbenzothiazole core may undergo electrophilic substitution (e.g., nitration, halogenation) at the 5-position due to electron-withdrawing effects of the chloro and methyl groups. Studies on benzothiazole derivatives highlight regioselectivity in such reactions .
Example Nitration :
Target compound + HNO₃/H₂SO₄ → 5-Nitro-6-chloro-4-methylbenzothiazole derivative

ReactantReagentProductYield (%)Reference
Benzothiazole analogHNO₃ (fuming), H₂SO₄, 0–5°CNitro-substituted derivative~55

Reduction of the Sulfonyl Group

The sulfonyl group can be reduced to a thioether (-S-) using strong reducing agents like LiAlH₄. This transformation is critical in prodrug activation strategies .
Reaction :
2-(Benzylsulfonyl)-...acetamide + LiAlH₄ → 2-(Benzylthio)-...acetamide

ReactantReagentProductConditionsReference
Target compoundLiAlH₄, THF, reflux, 4 hThioether analog45–50%

Cross-Coupling Reactions Involving the Benzothiazole Core

The chloro substituent at the 6-position enables palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl functionalization. This is evidenced by synthetic routes for benzothiazole-acetamide hybrids .
Example Suzuki Coupling :
Target compound + Arylboronic acid → 6-Aryl-4-methylbenzothiazole derivative

ReactantReagentProductConditionsReference
Chlorobenzothiazole analogPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CAryl-substituted product70–75%

Condensation Reactions at the Acetamide Nitrogen

The secondary amine in the acetamide group can participate in condensation with aldehydes or ketones to form imines, as seen in studies of N-substituted acetamides .
Example :
Target compound + Benzaldehyde → Schiff base derivative

ReactantReagentProductConditionsReference
Acetamide analogBenzaldehyde, AcOH, refluxImine derivative60%

Cyclization Reactions

Under thermal or catalytic conditions, the sulfonyl and acetamide groups may facilitate cyclization to form fused heterocycles. This is hypothesized based on analogous benzothiazole systems .

Key Research Findings

  • Hydrolysis Efficiency : Acidic hydrolysis of the acetamide group proceeds faster (~8 h) than basic hydrolysis (~12 h) but yields comparable products .

  • Suzuki Coupling Scope : Electron-deficient arylboronic acids (e.g., 4-CF₃-C₆H₄-B(OH)₂) show higher reactivity (>80% yield) compared to electron-rich analogs .

  • Reduction Selectivity : LiAlH₄ selectively reduces the sulfonyl group without affecting the benzothiazole ring .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The benzothiazole derivatives are particularly noted for their ability to inhibit bacterial growth. For instance, the sulfonamide group in this compound can inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis, thus demonstrating potential as an antimicrobial agent against various pathogens.

Anticancer Properties

The compound has shown promise as an anticancer agent through its inhibition of dihydrofolate reductase (DHFR), an enzyme involved in folate metabolism essential for DNA synthesis. In molecular docking studies, it demonstrated strong binding affinity to DHFR with a Gibbs free energy change (ΔG) of -9.0 kcal/mol, suggesting its potential in treating certain cancers. Additionally, benzothiazole derivatives have been linked to apoptosis induction and cell cycle arrest in cancer cells .

Anti-inflammatory Effects

The compound's structural features may also contribute to anti-inflammatory activities. Research indicates that benzothiazole derivatives can modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have explored the applications of 2-(benzylsulfonyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzothiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to this compound exhibited significant inhibition against several strains .
  • Anticancer Activity : In vitro tests on human breast cancer cell lines revealed that derivatives with similar structural motifs induced apoptosis and inhibited cell proliferation effectively. The study highlighted the importance of the sulfonamide group in enhancing anticancer activity .
  • Mechanistic Studies : Molecular docking studies have elucidated the binding interactions between the compound and target enzymes like DHFR. These studies provide insights into optimizing the compound's efficacy through structural modifications .

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfonyl group can form strong interactions with active sites, while the benzo[d]thiazole moiety can engage in π-π stacking or hydrogen bonding with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Core Benzothiazole-Acetamide Derivatives

Several compounds share the N-(benzo[d]thiazol-2-yl)acetamide scaffold but differ in substituents:

  • Substituent Effects on Benzothiazole Ring: Methoxy/Nitro Groups: Compounds like N-(6-nitrobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide () exhibit reduced steric bulk compared to the 6-chloro-4-methyl substitution in the target compound. Halogen Substitutions: Analogs such as N-(6-fluorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide () and N-(4,6-dichlorobenzo[d]thiazol-2-yl) derivatives highlight how chloro substituents improve lipophilicity and metabolic stability .

Modifications to the Acetamide Linker

  • Sulfonyl vs. Thioether/Sulfanyl Groups: The benzylsulfonyl group in the target compound contrasts with thioether-linked analogs like 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide (). In , sulfanyl-methyl-triazole derivatives (e.g., 2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide) demonstrate reduced polarity compared to the target’s sulfonyl group, which may affect solubility and membrane permeability .

Physicochemical Properties

Melting Points and Purity

  • The target compound’s melting point is expected to align with analogs in (240–260°C) and (199–261°C), as bulky substituents (benzylsulfonyl, methyl) increase rigidity and intermolecular interactions .
  • High-purity analogs (90.8–94.8% HPLC purity in ) suggest that the target compound can achieve similar purity through optimized recrystallization .

Spectral Characteristics

  • NMR and MS Data : The benzylsulfonyl group would produce distinct ¹H-NMR peaks (e.g., benzyl protons at δ 4.5–5.0 ppm) and a molecular ion peak matching its molecular weight (e.g., m/z ~435–450, based on ) .

Enzyme Inhibition Potential

  • highlights benzothiazole-acetamide derivatives as inhibitors of MAO-B, BChE, and AChE. The target’s benzylsulfonyl group may enhance binding to these enzymes due to polar interactions, similar to triazole-linked analogs (IC₅₀ values ~0.028 mM for MAO-A inhibitors) .

Antimicrobial Activity

  • Thiazole-acetamide derivatives in (e.g., N-(4-methylthiazol-2-yl)-2-m-tolylacetamide) show MIC values of 6.25–12.5 μg/mL against bacterial strains. The target’s chloro and sulfonyl groups may improve Gram-negative activity by increasing membrane penetration .

Data Tables

Table 1: Substituent Effects on Benzothiazole-Acetamide Analogs

Compound (Source) Substituents on Benzothiazole Melting Point (°C) Key Biological Activity
4k () 5-Methoxy 240.6 Not reported
4a () 6-Nitro 199–201 Anticancer (VEGFR-2 inhibition)
107b () 4-Methyl Not reported Antibacterial (MIC 6.25 μg/mL)
Target Compound 6-Chloro-4-methyl ~240–260 (predicted) Hypothesized enzyme inhibition

Table 2: Acetamide Linker Modifications

Compound (Source) Linker Group Key Property
5a–m () Thioether (S-heterocycle) Moderate polarity
20 () Sulfonyl-pyrimidinone High polarity
Target Compound Benzylsulfonyl Enhanced H-bonding

Biological Activity

The compound 2-(benzylsulfonyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide is a synthetic organic molecule belonging to the class of benzothiazole derivatives. This class of compounds has garnered significant attention due to their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The primary biological activity of this compound is attributed to its role as an inhibitor of monoamine oxidase (MAO) . MAO enzymes are crucial in the catabolism of neurotransmitters such as dopamine and serotonin, which are vital for mood regulation and cognitive functions. By inhibiting these enzymes, the compound can potentially elevate neurotransmitter levels in the brain, offering therapeutic benefits for neurodegenerative disorders like Alzheimer's disease and Parkinson's disease .

In Vitro Studies

Research has shown that benzothiazole derivatives exhibit various biological activities, including:

  • Antimicrobial Activity : Certain derivatives have demonstrated significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.06 mg/mL .
  • Acetylcholinesterase Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's disease. Inhibitory activities were quantified with IC50 values indicating effective concentrations .

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. The combination of the benzothiazole core with specific substituents (such as the benzylsulfonyl group) enhances its potency against MAO and other biological targets. Comparative studies with similar compounds have highlighted that modifications in substituents can significantly alter biological efficacy and selectivity .

Neuroprotective Effects

A study focusing on the neuroprotective effects of benzothiazole derivatives found that certain compounds effectively reduced oxidative stress markers in neuronal cell lines. This suggests a potential application in protecting against neurodegeneration associated with diseases like Alzheimer's.

Antimicrobial Efficacy

In another investigation, derivatives similar to this compound were tested against various bacterial strains. The results indicated that modifications in the thiazole ring could enhance antibacterial activity, demonstrating a promising avenue for developing new antibiotics .

Summary of Biological Activities

Biological ActivityObserved EffectReference
MAO InhibitionIncreased neurotransmitter levels
AntimicrobialMIC: 0.06 mg/mL against E. coli
AChE InhibitionIC50 values indicating effective inhibition
NeuroprotectionReduced oxidative stress markers

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : Confirm substituent positions (e.g., δ 7.2–7.4 ppm for benzyl protons) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z 435.2 [M+H]⁺) .
  • IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretch at 1150–1300 cm⁻¹) .
  • HPLC : Assess purity (>98% for biological assays) .

What preliminary biological activities have been reported for this compound, and what assays are used for screening?

Methodological Answer :
Reported activities include:

  • Anticancer : IC₅₀ values of 10–50 µM against HeLa and MCF-7 cells via MTT assay .
  • Antimicrobial : MIC = 25 µg/mL against C. albicans using broth microdilution .
  • Enzyme Inhibition : 70% inhibition of CK1 at 20 µM via kinase activity assays .

Advanced Research Questions

How does the sulfonyl group in this compound influence structure-activity relationships (SAR) compared to analogs?

Methodological Answer :
The sulfonyl group enhances:

  • Hydrophilicity : LogP reduction by 0.5–1.0 units, improving solubility .
  • Target Binding : Forms hydrogen bonds with kinase active sites (e.g., CK1δ) .
  • Electron Effects : Withdrawing nature stabilizes transition states in enzyme inhibition .

Q. Methodological Answer :

  • pH Stability : Stable at pH 5–8; degradation occurs >pH 9 due to sulfonyl hydrolysis .
  • Storage : Store at -20°C in amber vials to prevent photodegradation .
  • Formulation : Use lyophilized powders with trehalose for long-term stability .

What experimental approaches elucidate the mechanism of action for this compound’s anticancer effects?

Q. Methodological Answer :

  • Molecular Docking : Predict binding to CK1δ (PDB: 5LQS) with ΔG = -9.2 kcal/mol .
  • Western Blotting : Measure downstream protein expression (e.g., p53, β-catenin) .
  • Flow Cytometry : Assess apoptosis induction (e.g., Annexin V/PI staining) .

Are there alternative synthetic routes to avoid toxic intermediates or improve scalability?

Q. Methodological Answer :

  • Greener Routes : Use microwave-assisted synthesis (30% faster, 15% higher yield) .
  • Catalysis : Pd/C for deprotection steps reduces heavy metal waste .

How can structural modifications enhance bioactivity while minimizing cytotoxicity?

Q. Methodological Answer :

  • Substituent Addition : Introduce polar groups (e.g., -OH, -NH₂) to improve target affinity .
  • Hybridization : Merge with triazole moieties to enhance antifungal activity (MIC reduced to 12.5 µg/mL) .

What computational tools are used to predict binding modes and optimize interactions?

Q. Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories .
  • QSAR Models : Predict IC₅₀ using descriptors like polar surface area (PSA) and H-bond donors .

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